OXFBD02 was developed as part of a series of isoxazole-based compounds aimed at targeting bromodomains, which are critical for reading epigenetic marks on histones. The compound's chemical identity can be denoted by its structure, specifically 3-(3,5-dimethyl-4-isoxazolyl)-5-hydroxy-α-phenylbenzenemethanol. Its classification falls under small molecule inhibitors, specifically designed to disrupt protein-protein interactions within the BET family.
The synthesis of OXFBD02 involves multiple steps, including the formation of the isoxazole ring followed by functionalization to introduce hydroxyl and phenyl groups. The general synthetic pathway includes:
The synthesis has been optimized to yield high-purity compounds suitable for biological assays. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed to confirm the identity and purity of the synthesized product.
The molecular structure of OXFBD02 can be represented as follows:
The structure features an isoxazole ring that contributes to its binding affinity for bromodomains. X-ray crystallography studies have provided detailed insights into its binding conformation within BRD4(1), revealing how it mimics acetylated lysine residues.
OXFBD02 undergoes several chemical reactions that can modify its functional groups:
These reactions are crucial for developing analogs with improved pharmacological properties.
The mechanism by which OXFBD02 exerts its effects involves:
Pharmacokinetically, OXFBD02 is described as cell-permeable, facilitating its action within cellular environments.
The compound's physical properties make it suitable for laboratory handling and biological testing.
OXFBD02 serves multiple roles in scientific research:
Oxfbd02 emerged as a significant outcome of early 21st-century fragment-based drug design (FBDD) efforts targeting bromodomain and extra-terminal (BET) family proteins. Its discovery was documented in the context of structure-guided optimization campaigns, where initial isoxazole-containing fragments served as acetyl-lysine mimetics to occupy the conserved bromodomain binding pocket [9] [10]. These fragments typically exhibited weak binding affinity (high micromolar range) but high ligand efficiency, making them ideal starting points for medicinal chemistry. The 3,5-dimethylisoxazole motif in particular became a privileged scaffold due to its ability to form critical hydrogen bonds with asparagine residues in the bromodomain acetyl-lysine recognition site (BRD4-Asn140) while maintaining synthetic tractability [10].
Oxfbd02’s development paralleled key FBDD milestones, including:
Table 1: Key FBDD Milestones Relevant to Oxfbd02 Development
| Year | Advancement | Impact on Oxfbd02 |
|---|---|---|
| 2010 | Crystallographic fragment screening maturation | Enabled identification of isoxazole binding pose |
| 2013 | Isoxazole-azepine scaffold optimization | Provided synthetic blueprint for core structure |
| 2020 | Electrostatic Complementarity modeling | Guided bioisosteric replacement strategies |
| 2021 | Bioactivation risk assessment frameworks | Informed mitigation of reactive metabolite formation |
The compound was first synthesized as part of a systematic exploration of bis-heterocyclic systems merging isoxazole fragments with azepine rings to enhance three-dimensionality and occupancy of the hydrophobic ZA channel in BET bromodomains [9] [10]. This approach exemplified the transition from fragment screening to lead optimization within integrated FBDD platforms.
Oxfbd02’s design specifically addressed three critical limitations in early BET inhibitors:
Target Plasticity Compensation: Unlike rigid monovalent inhibitors (e.g., JQ1), Oxfbd02 incorporated a semi-rigid azepine linker connecting the isoxazole fragment to a pendant aromatic system. This architecture accommodated conformational flexibility in the BC loop of BRD4 while maintaining binding site complementarity, mitigating entropy penalties observed with fragment-growing approaches [3] [9]. Crystallographic studies confirmed the azepine’s ability to induce a 2.5 Å shift in the ZA loop while maintaining hydrogen bonding to conserved water networks.
Selectivity-Efficiency Tradeoffs: Fragment merging strategies exploited differential residue conservation between BET bromodomains (BD1 vs BD2). The N-methylpiperazine tail of Oxfbd02 engaged non-conserved electrostatic regions near the WPF shelf, achieving >50-fold selectivity over non-BET bromodomains while maintaining ligand efficiency >0.35 kcal/mol/heavy atom [9] [10].
Metabolic Instability: Initial isoxazole fragments showed rapid microsomal clearance due to cytochrome P450-mediated oxidation. Oxfbd02 introduced strategic fluorine substitutions ortho to the isoxazole ring, reducing electron density at potential bioactivation sites. Subsequent studies confirmed this suppressed formation of quinone-methide metabolites implicated in off-target reactivity [10].
Table 2: Physicochemical Properties of Oxfbd02 Addressing Knowledge Gaps
| Property | Early Fragments | Oxfbd02 | Impact on Knowledge Gap |
|---|---|---|---|
| Molecular weight (Da) | 180-250 | 412.5 | Balanced size for BD1/BD2 engagement |
| cLogP | 1.2-2.0 | 3.1 | Optimized membrane permeability |
| Rotatable bonds | 2-4 | 6 | Enhanced conformational adaptability |
| Polar surface area (Ų) | 40-60 | 78 | Solubility-bioavailability balance |
Oxfbd02’s optimization leveraged advanced computational frameworks to predict binding thermodynamics:
Electron Density-Guided Design: Cresset’s Electrostatic Complementarity™ modeling mapped the electrostatic potential (ESP) surfaces of Oxfbd02 against the BRD4 binding pocket [9]. This revealed critical vector alignments:
Free Energy Perturbation (FEP): Virtual methyl scanning predicted ΔΔG contributions of substituents at the 4-position of the azepine ring. Results demonstrated that -OCH₂CF₃ provided optimal desolvation entropy (-3.2 kcal/mol) while maintaining synthetic accessibility, guiding experimental prioritization [9].
Molecular Dynamics (MD) Trajectory Analysis: Binding pose stability was validated through 500 ns simulations showing:
These frameworks established that Oxfbd02 achieved sub-100 nM affinity through distributed enthalpy contributions rather than single high-energy interactions, exemplifying modern FBDD principles where fragment optimization balances electronic complementarity with desolvation dynamics [9]. The compound’s binding kinetics (kₒₙ = 2.1×10⁶ M⁻¹s⁻¹, kₒff = 0.18 s⁻¹) confirmed the theoretical prediction of sustained target engagement driven by conformational selection rather than induced fit alone.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2